1-Boc-3-Bromo-7-methylindole
Overview
Description
“1-Boc-3-Bromo-7-methylindole” is a chemical compound with the molecular formula C14H16BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Scientific Research Applications
Cancer Treatment Research
Indole derivatives, including 1-Boc-3-Bromo-7-methylindole , have been studied for their potential in treating various types of cancer. They exhibit properties that can inhibit the growth of cancer cells, making them valuable in oncological research .
Antimicrobial Agent Development
These compounds also show promise as antimicrobial agents against a range of microbes, contributing to the development of new antibiotics and antifungal medications .
Neurological Disorder Therapeutics
Research into indole derivatives extends to their use in treating different neurological disorders, offering potential pathways for new therapeutic approaches .
Cross-Coupling Reactions
1-Boc-3-Bromo-7-methylindole: can be used in cross-coupling reactions with aryl- or heteroarylboronic acids to synthesize various biologically active compounds under mild reaction conditions .
Heterocyclic Compound Synthesis
This compound is instrumental in synthesizing hetero-annulated carbazoles and thienocarbazoles, which are important for creating functionalized materials with potential electronic and photonic applications .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 1-Boc-3-Bromo-7-methylindole is used to construct complex molecules for pharmaceuticals and other advanced chemical products .
Mechanism of Action
Target of Action
1-Boc-3-Bromo-7-methylindole, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . The specific interactions of 1-Boc-3-Bromo-7-methylindole with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives, including 1-Boc-3-Bromo-7-methylindole, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The affected pathways and their downstream effects are diverse, given the wide range of biological activities associated with indole derivatives .
Result of Action
The molecular and cellular effects of 1-Boc-3-Bromo-7-methylindole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.
properties
IUPAC Name |
tert-butyl 3-bromo-7-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXENRKXKYFCGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654345 | |
Record name | tert-Butyl 3-bromo-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Bromo-7-methylindole | |
CAS RN |
914349-39-6 | |
Record name | tert-Butyl 3-bromo-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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